4-(Morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula and a molecular weight of 238.29 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a morpholine-4-carbonyl group and a propyl group. The presence of these functional groups suggests potential biological activity and utility in medicinal chemistry .
The chemical reactivity of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine can be attributed to its amine and carbonyl functionalities. It can participate in various reactions, including:
These reactions are fundamental in synthesizing derivatives that may exhibit enhanced biological properties.
Research indicates that pyrazole derivatives, including 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine, have shown promising biological activities. They have been investigated for their potential as anti-inflammatory agents, analgesics, and anticancer compounds. Specifically, pyrazole derivatives have been linked to the inhibition of various enzymes and pathways involved in disease processes, such as cancer cell proliferation and inflammation .
Several synthetic routes can be employed to prepare 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine. A common method involves:
These steps require careful control of reaction conditions to optimize yield and purity .
The applications of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine span several fields:
Interaction studies involving 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine typically focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action and efficacy of the compound in biological systems. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to assess these interactions .
Several compounds share structural features with 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine, allowing for comparative analysis:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Propyloxycarbonylpyrazole | Pyrazole core with propoxy group | May exhibit different solubility properties |
| 4-Amino-1-methylpyrazole | Amino substitution on the pyrazole ring | Potentially different biological activity |
| Morpholino(1H-pyrazol-4-yl)methanone | Morpholine and pyrazole linkage | Different carbon chain length affects reactivity |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine derivatives | Chlorine substitution on a related core | Known for high selectivity against certain targets |
These compounds highlight the structural diversity within the pyrazole class while emphasizing the unique morpholine carbonyl substitution in 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine, which may influence its pharmacological profile .
4-(Morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine features a pyrazole core substituted with a propyl group at position 1 and a morpholine-4-carbonyl moiety at position 4. Its molecular formula is C₁₁H₁₈N₄O₂, with a molecular weight of 238.29 g/mol . Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 4-(Morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine |
| SMILES | CCCN1C=C(C(=N1)N)C(=O)N2CCOCC2 |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 5 (carbonyl, morpholine oxygens) |
| LogP (Predicted) | 1.2 ± 0.3 |
The morpholine ring enhances solubility in polar solvents like DMSO, while the propyl chain contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility.